molecular formula C8H10N4OS B258568 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol

2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol

Cat. No.: B258568
M. Wt: 210.26 g/mol
InChI Key: OREMVBRJZBMZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a methylthio group at the 4-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of nucleophilic substitution, oxidation, and reduction reactions under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reagents is crucial to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ethanol position .

Scientific Research Applications

2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes .

Mechanism of Action

The mechanism of action of 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethanol is unique due to the presence of the methylthio and ethanol groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry .

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

2-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol

InChI

InChI=1S/C8H10N4OS/c1-14-8-6-4-11-12(2-3-13)7(6)9-5-10-8/h4-5,13H,2-3H2,1H3

InChI Key

OREMVBRJZBMZJX-UHFFFAOYSA-N

SMILES

CSC1=NC=NC2=C1C=NN2CCO

Canonical SMILES

CSC1=NC=NC2=C1C=NN2CCO

Origin of Product

United States

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